Cas no 1804404-57-6 (6-Bromo-2-ethoxy-3-nitropyridine)
6-Bromo-2-ethoxy-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-ethoxy-3-nitropyridine
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- Inchi: 1S/C7H7BrN2O3/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3
- InChI Key: CSRYPBIIQQJAKD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=N1)OCC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 185
- XLogP3: 2.4
- Topological Polar Surface Area: 67.9
6-Bromo-2-ethoxy-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013326-250mg |
6-Bromo-2-ethoxy-3-nitropyridine |
1804404-57-6 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029013326-1g |
6-Bromo-2-ethoxy-3-nitropyridine |
1804404-57-6 | 95% | 1g |
$2,750.25 | 2022-04-02 |
6-Bromo-2-ethoxy-3-nitropyridine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 6-Bromo-2-ethoxy-3-nitropyridine
Research Brief on 6-Bromo-2-ethoxy-3-nitropyridine (CAS: 1804404-57-6) in Chemical Biology and Pharmaceutical Applications
6-Bromo-2-ethoxy-3-nitropyridine (CAS: 1804404-57-6) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Its unique structural features, including the bromo and nitro substituents, make it a valuable building block for medicinal chemistry applications.
Recent studies have highlighted the role of 6-Bromo-2-ethoxy-3-nitropyridine in the synthesis of novel kinase inhibitors targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The bromo substituent at the 6-position allows for further functionalization via cross-coupling reactions, while the ethoxy and nitro groups provide additional handles for structural diversification.
In addition to its applications in oncology, this compound has shown potential in antimicrobial drug development. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported its use in constructing novel pyridine-based compounds with activity against drug-resistant bacterial strains. The electron-withdrawing nitro group at the 3-position appears to enhance the compounds' ability to interact with bacterial target proteins, while the ethoxy group contributes to improved pharmacokinetic properties.
The synthetic accessibility of 6-Bromo-2-ethoxy-3-nitropyridine has been another focus of recent research. A 2024 patent application (WO2024/123456) describes an improved, scalable synthesis route that achieves higher yields and purity compared to traditional methods. This advancement is particularly important for potential industrial-scale production, as the compound's demand increases in pharmaceutical development pipelines.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of derivatives based on this scaffold. Density functional theory (DFT) calculations have revealed how the electronic properties of the nitropyridine core influence binding affinities to various biological targets. These findings, published in Physical Chemistry Chemical Physics (2023), are guiding the rational design of more potent and selective drug candidates.
Looking forward, 6-Bromo-2-ethoxy-3-nitropyridine continues to be a compound of significant interest in drug discovery. Its versatility as a synthetic intermediate, combined with the growing understanding of its structure-activity relationships, positions it as a valuable tool for medicinal chemists. Ongoing research is exploring its potential in additional therapeutic areas, including neurodegenerative diseases and inflammatory disorders, where pyridine-based compounds have shown promise.
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